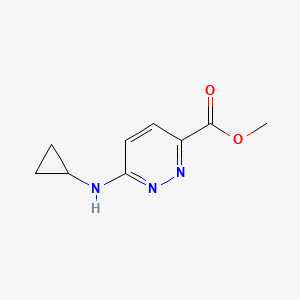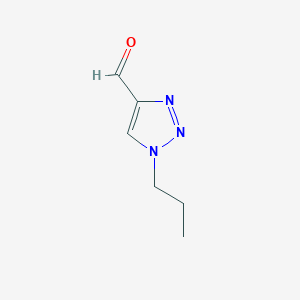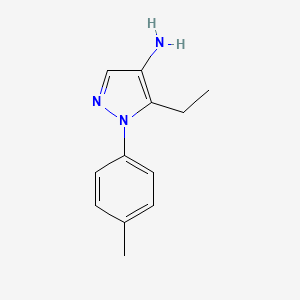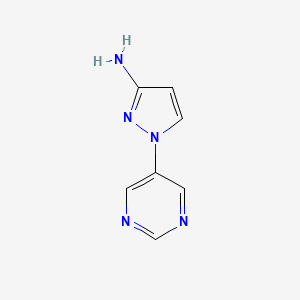
Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate
Vue d'ensemble
Description
“Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate” is a chemical compound with the CAS Number: 1183253-21-5 . It has a molecular weight of 193.21 and its IUPAC name is methyl 6-(cyclopropylamino)-3-pyridazinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate” is 1S/C9H11N3O2/c1-14-9(13)7-4-5-8(12-11-7)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate” is a powder . and is stored at a temperature of 4 degrees Celsius . The compound’s molecular formula is C9H11N3O2 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives exhibiting potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates were synthesized. These compounds, carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety, have shown significant antibacterial effectiveness, highlighting their potential as therapeutic agents (Asahina et al., 2008).
Anticancer Applications
Derivatives of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines were synthesized and exhibited notable antitumor activity. These compounds, including 1,2-dihydropyrido[3,4-b]pyrazines, act as mitotic inhibitors and hold promise as potential anticancer agents (Temple et al., 1987).
GABA-A Receptor Antagonists
A series of aminopyridazine derivatives of gamma-aminobutyric acid (GABA) were synthesized, acting as selective GABA-A receptor antagonists. This research explores the structural requirements for GABA receptor affinity, contributing to the understanding of GABA-A receptor functionality and potential therapeutic applications (Wermuth et al., 1987).
Synthesis of Novel Pyridazin-3-one Derivatives
A general route for synthesizing a novel class of pyridazin-3-one derivatives was established, showcasing their potential utility in the synthesis of fused azines. This research opens new avenues for the development of compounds with possible biological activities (Ibrahim & Behbehani, 2014).
Water Oxidation Catalysis
A new family of Ru complexes for water oxidation was synthesized, demonstrating the potential of pyridazine derivatives in catalyzing oxygen evolution from water. This research has implications for the development of efficient water-splitting catalysts, contributing to renewable energy technologies (Zong & Thummel, 2005).
Propriétés
IUPAC Name |
methyl 6-(cyclopropylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)7-4-5-8(12-11-7)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOPZFQAFNLXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)
![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)






![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)

